1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C15H17NO5. It is known for its role as an intermediate in organic synthesis and its utility in various chemical reactions. This compound is characterized by its pyrrolidine ring structure, which is substituted with benzyl, ethyl, and oxo groups, making it a versatile building block in synthetic chemistry .
Preparation Methods
The synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate typically involves a two-step process:
Esterification: The reaction of 4-oxopyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.
Protection: The resulting ester is then reacted with benzyl chloroformate under acidic conditions to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: Differing by the substitution of an ethyl group with a methyl group, which affects its reactivity and applications.
1-Benzyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNZCPLVDNHRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567416 | |
Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51814-19-8 | |
Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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